![molecular formula C11H17NO B2721215 (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine CAS No. 2248209-59-6](/img/structure/B2721215.png)
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is a chiral compound that belongs to the class of phenethylamine derivatives. It is commonly known as 3-MeO-2'-oxo-PCM or Methoxmetamine (MXM). This compound has been of great interest to the scientific community due to its potential therapeutic properties and its ability to act as a dissociative anesthetic.
Mécanisme D'action
The exact mechanism of action of (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is not fully understood. However, it is believed to act as an NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine (PCP). It may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease glutamate transmission, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a relatively low toxicity compared to other dissociative anesthetics such as ketamine and PCP. However, it is important to note that this compound is a controlled substance in many countries and requires special permits for research purposes.
Orientations Futures
There are several future directions for research on (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine. One area of interest is its potential as a treatment for alcohol and opioid addiction. Further research is needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to determine the exact mechanism of action and to evaluate its efficacy in clinical trials. Additionally, more research is needed to explore the potential of this compound as a tool for studying the NMDA receptor and other neurotransmitter systems.
Méthodes De Synthèse
The synthesis method of (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. The nitro group of this compound is then reduced using a reducing agent such as lithium aluminum hydride to form 3-methoxyphenyl-2-nitropropane. This compound is then reacted with methylamine to form this compound.
Applications De Recherche Scientifique
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential as a treatment for alcohol and opioid addiction.
Propriétés
IUPAC Name |
(2R)-2-[3-(methoxymethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSSAVKJBVFQD-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

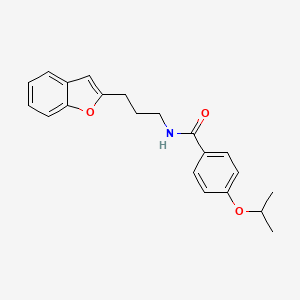
![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)

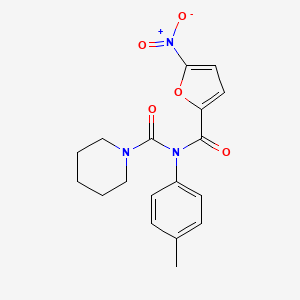

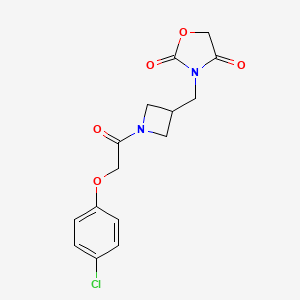
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)
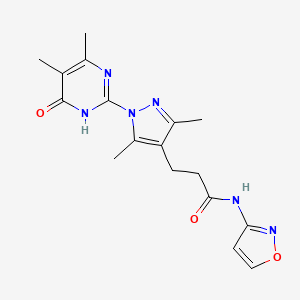
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
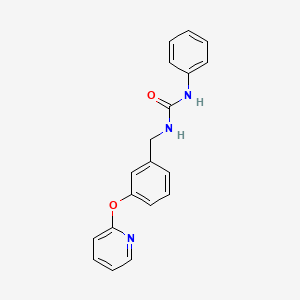
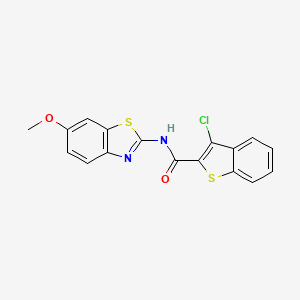
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)